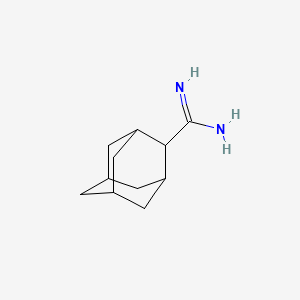
Adamantane-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane-2-carboximidamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. Adamantane itself is the smallest unit of diamondoid compounds, which are hydrocarbons with a diamond-like structure. The incorporation of adamantane moieties into various compounds often enhances their stability, lipophilicity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adamantane-2-carboximidamide typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane-2-carboxylic acid with an appropriate amine under Schotten-Baumann conditions, followed by reduction to the corresponding amine . Another approach involves the direct radical functionalization of adamantane to introduce the carboximidamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantane-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane-tetrahydrofuran (BH3·THF) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Adamantane-2-carboxylic acid derivatives.
Reduction: Adamantane-2-amine derivatives.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
Adamantane-2-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of adamantane-2-carboximidamide involves its interaction with specific molecular targets. For example, adamantane derivatives are known to inhibit viral replication by blocking viral ion channels and interfering with viral entry into host cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian agent.
Rimantadine: Similar to amantadine, used for influenza treatment.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: Adamantane-2-carboximidamide stands out due to its unique functional group, which allows for diverse chemical modifications and applications. Its stability and lipophilicity make it a valuable compound in drug development and material science .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
adamantane-2-carboximidamide |
InChI |
InChI=1S/C11H18N2/c12-11(13)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13) |
InChI Key |
MOPHQIPSBDHPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















